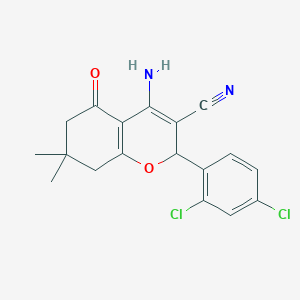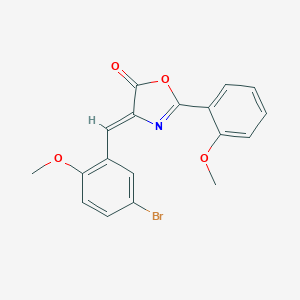
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is a chemical compound with potential applications in scientific research. It is also known as DAPH-12 and belongs to the family of chromene derivatives. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile is not fully understood. However, it has been reported to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile can modulate the levels of various biochemical markers in the body. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of antioxidant enzymes, such as glutathione peroxidase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile in lab experiments is its potential to exhibit multiple biological activities. It can be used as a tool compound to study various biological processes, such as inflammation and cancer development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile. One of the potential directions is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other compounds to enhance its biological activity. Further studies are also needed to understand its exact mechanism of action and to optimize its synthesis method for better yields.
Méthodes De Synthèse
The synthesis of 4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4-aminoantipyrine and acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
|---|---|
Formule moléculaire |
C18H16Cl2N2O2 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
4-amino-2-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-18(2)6-13(23)15-14(7-18)24-17(11(8-21)16(15)22)10-4-3-9(19)5-12(10)20/h3-5,17H,6-7,22H2,1-2H3 |
Clé InChI |
MNMOJRFHTYOOOR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=C(C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)

![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)
![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)
![1-[4-Isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone](/img/structure/B259095.png)
![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)